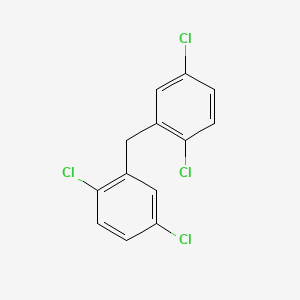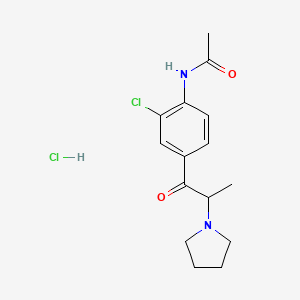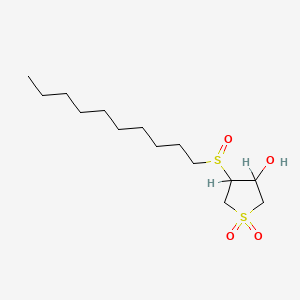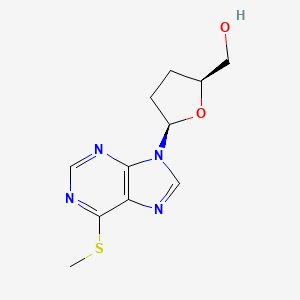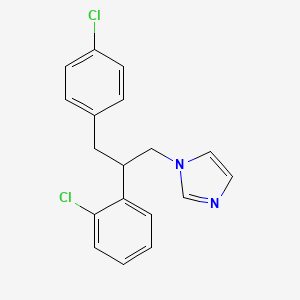
1-(2-(2-Chlorophenyl)-3-(4-chlorophenyl)propyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Chlorophenyl)-3-(4-chlorophenyl)propyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of two chlorophenyl groups attached to a propyl chain, which is further connected to an imidazole ring. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Chlorophenyl)-3-(4-chlorophenyl)propyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 4-chlorobenzyl chloride.
Formation of the Propyl Chain: The chlorobenzyl chlorides are reacted with a suitable propylating agent under controlled conditions to form the intermediate 2-(2-chlorophenyl)-3-(4-chlorophenyl)propane.
Imidazole Ring Formation: The intermediate is then subjected to cyclization with imidazole in the presence of a base, such as sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature control, pressure regulation, and efficient mixing, to ensure high yield and purity.
Purification Techniques: Implementing purification techniques like recrystallization, chromatography, or distillation to isolate and purify the final product.
化学反応の分析
Types of Reactions: 1-(2-(2-Chlorophenyl)-3-(4-chlorophenyl)propyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Substituted imidazole derivatives.
科学的研究の応用
1-(2-(2-Chlorophenyl)-3-(4-chlorophenyl)propyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used as a probe in biological studies to investigate enzyme interactions and receptor binding.
Industrial Applications: The compound finds applications in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(2-(2-Chlorophenyl)-3-(4-chlorophenyl)propyl)-1H-imidazole involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Binding Interactions: The chlorophenyl groups and imidazole ring facilitate binding interactions with target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
1-(2-Chlorophenyl)-2-(4-chlorophenyl)ethane: A structurally similar compound with two chlorophenyl groups attached to an ethane chain.
1-(2-Chlorophenyl)-3-(4-chlorophenyl)propane: Another similar compound with a propane chain instead of an imidazole ring.
Uniqueness: 1-(2-(2-Chlorophenyl)-3-(4-chlorophenyl)propyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. The imidazole ring enhances the compound’s ability to interact with biological targets and participate in various chemical reactions, making it more versatile compared to its analogs.
特性
CAS番号 |
59666-49-8 |
|---|---|
分子式 |
C18H16Cl2N2 |
分子量 |
331.2 g/mol |
IUPAC名 |
1-[2-(2-chlorophenyl)-3-(4-chlorophenyl)propyl]imidazole |
InChI |
InChI=1S/C18H16Cl2N2/c19-16-7-5-14(6-8-16)11-15(12-22-10-9-21-13-22)17-3-1-2-4-18(17)20/h1-10,13,15H,11-12H2 |
InChIキー |
BWJJILLEXQJLOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(CC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


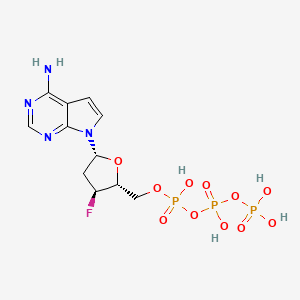

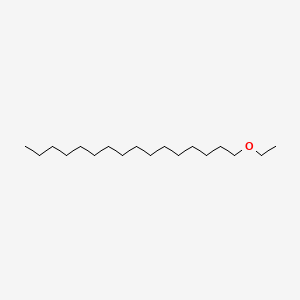
![4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione](/img/structure/B12787629.png)
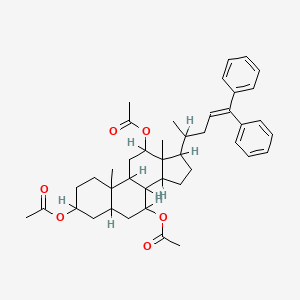

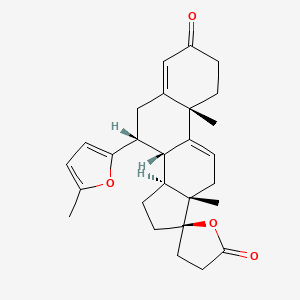
![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
